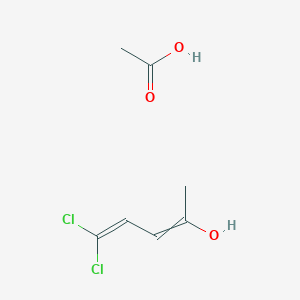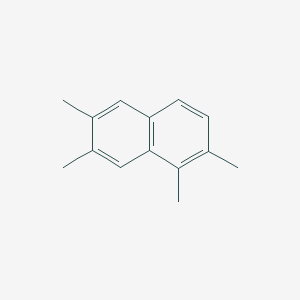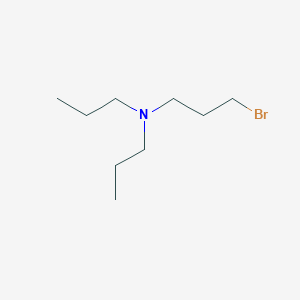
3-Bromo-N,N-dipropylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N,N-dipropylpropan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine atom attached to a propyl chain, which is further connected to a nitrogen atom bonded with two propyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,N-dipropylpropan-1-amine typically involves the reaction of N,N-dipropylamine with 1,3-dibromopropane. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of N,N-dipropylamine attacks the carbon atom bonded to the bromine atom in 1,3-dibromopropane, resulting in the formation of this compound .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of automated reactors and optimized reaction conditions ensures the efficient synthesis of the compound .
化学反応の分析
Types of Reactions
3-Bromo-N,N-dipropylpropan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation: The compound can be oxidized to form N,N-dipropylpropan-1-amine oxide.
Reduction: Reduction reactions can convert the compound into N,N-dipropylpropan-1-amine by removing the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Alcohols: Formed through nucleophilic substitution.
Amines: Resulting from reduction reactions.
Amine Oxides: Produced via oxidation reactions.
科学的研究の応用
3-Bromo-N,N-dipropylpropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
作用機序
The mechanism of action of 3-Bromo-N,N-dipropylpropan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom can participate in electrophilic reactions, while the amine group can engage in nucleophilic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects .
類似化合物との比較
Similar Compounds
N,N-Dipropylpropan-1-amine: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-N,N-dimethylpropan-1-amine: Similar structure but with methyl groups instead of propyl groups, leading to variations in chemical properties and uses
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential use in diverse fields make it a compound of significant interest .
特性
CAS番号 |
106835-04-5 |
|---|---|
分子式 |
C9H20BrN |
分子量 |
222.17 g/mol |
IUPAC名 |
3-bromo-N,N-dipropylpropan-1-amine |
InChI |
InChI=1S/C9H20BrN/c1-3-7-11(8-4-2)9-5-6-10/h3-9H2,1-2H3 |
InChIキー |
SORHYXRSCNAGQI-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


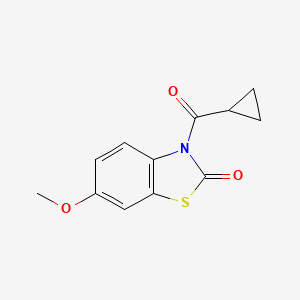

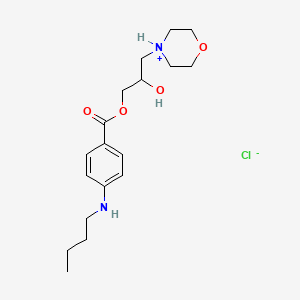
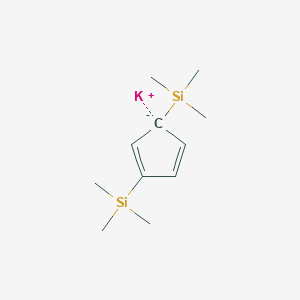
![[([1,1'-Biphenyl]-4-yl)amino](oxo)acetic acid](/img/structure/B14325984.png)
![1,1'-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4'-bipyridin-1-ium](/img/structure/B14325992.png)
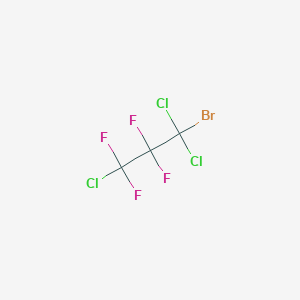
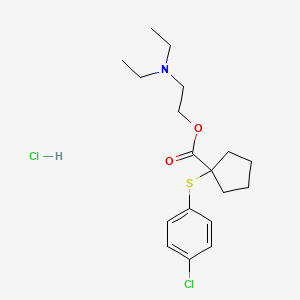
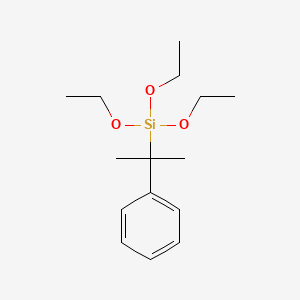
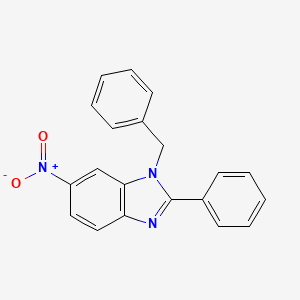
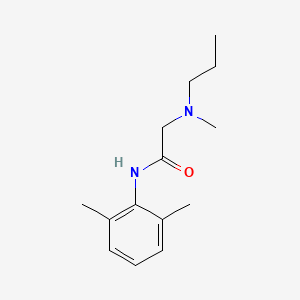
![N-{2-[(2-Ethylhexyl)oxy]propyl}formamide](/img/structure/B14326041.png)
